molecular formula C14H17N3O5S2 B2505191 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1797690-74-4

4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2505191
CAS No.: 1797690-74-4
M. Wt: 371.43
InChI Key: UBCZKGMAJDDRED-UHFFFAOYSA-N
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Description

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole ( 1797690-74-4) is a synthetic organic compound with a molecular formula of C14H17N3O5S2 and a molecular weight of 371.43 g/mol . This chemical features a complex structure comprising both a 1-methyl-1H-imidazole ring and an azetidine ring, linked through two sulfonyl groups, with one of the azetidine nitrogen atoms further connected to a 4-methoxyphenyl group . The presence of multiple sulfonyl linkages suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds containing azetidine and imidazole rings are recognized as privileged structures in pharmacology and are found in molecules with a range of biological activities . Similarly, the sulfonyl functional group is a common feature in many biologically active molecules and enzyme inhibitors . Researchers can utilize this high-purity compound as a versatile building block for the synthesis of more complex chemical libraries, or as a core structure for probing novel biochemical pathways and protein targets. It is provided for research purposes as a tool to advance chemical biology and therapeutic discovery projects. This product is For Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCZKGMAJDDRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Imidazole Ring: The imidazole ring is attached through condensation reactions with suitable imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications
Target Compound : 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole - 1-Methylimidazole
- Dual sulfonyl groups
- Azetidine with 4-methoxyphenyl
Reference compound Optimized for electronic interactions and solubility due to sulfonyl groups .
2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole - 4,5-Diphenylimidazole
- Propargyl group
- Benzylsulfonyl linkage
Bulky diphenyl groups; propargyl instead of azetidine Increased steric hindrance may reduce binding affinity in enzymatic pockets .
4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole - 1-Ethyl-2-methylimidazole
- Single azetidine-sulfonyl group
Lack of 4-methoxyphenyl; ethyl substitution Lower electron-withdrawing effects; altered pharmacokinetics .
1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole - Sulfanyl (thioether) group
- Allyl and diphenyl substituents
Reduced electronegativity (sulfanyl vs. sulfonyl) Lower stability under oxidative conditions; potential for disulfide formation .
3-(3,4-Dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1-ethyl-dihydroimidazol-2-one - Dihydroimidazolone core
- Dichlorobenzyl group
Non-aromatic imidazolone ring; chlorinated substituents Altered reactivity; potential for targeting hydrophobic domains .

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound and ) enhance polarity and hydrogen-bonding capacity compared to sulfanyl groups (e.g., ), improving solubility and target binding .
  • Azetidine vs.
  • 4-Methoxyphenyl vs. Halogenated/Non-Substituted Groups: The 4-methoxyphenyl group offers electron-donating effects, contrasting with electron-withdrawing chloro groups in , which may influence redox stability and receptor interactions .

Biological Activity

The compound 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₄S₂
  • Molecular Weight : 358.44 g/mol

The compound features a complex arrangement with an imidazole ring, azetidine moiety, and sulfonyl groups, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can facilitate binding to enzymes or receptors, modulating their activity and influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may also act as a modulator for various receptors, impacting signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that related imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Some sulfonamide derivatives are known for their antibacterial and antifungal activities .

Research Findings

Recent studies have explored the biological properties of sulfonamide derivatives, including those structurally related to the target compound. Below is a summary of relevant findings:

StudyFindings
Ananthu et al. (2021)Identified N-arylated imidazoles as promising candidates in anticancer and anti-inflammatory therapies .
Shalini et al. (2010)Demonstrated antiviral properties of similar compounds, suggesting potential therapeutic applications in infectious diseases .
Emel’yanenko et al. (2017)Reported the use of imidazole derivatives in agriculture as fungicides and herbicides, indicating their diverse applicability .

Case Studies

  • Case Study 1 - Anticancer Activity :
    • A study examined the effects of an imidazole derivative on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
  • Case Study 2 - Anti-inflammatory Effects :
    • In a model of rheumatoid arthritis, a related sulfonamide was shown to reduce inflammatory markers and joint swelling in vivo, suggesting potential for therapeutic use in chronic inflammatory conditions.

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